molecular formula C25H55NO10S B13794252 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt CAS No. 63148-75-4

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt

Cat. No.: B13794252
CAS No.: 63148-75-4
M. Wt: 561.8 g/mol
InChI Key: LHOOJRCYCDJNJX-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt is a complex organic compound with the molecular formula C25H52O7. It is known for its unique structure, which includes multiple ether linkages and a sulfate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt typically involves the reaction of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions usually require controlled temperatures and specific pH levels to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted ethers depending on the reagents used.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactants.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility and solubility, allowing the compound to interact with hydrophobic regions of molecules.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol: Similar structure but lacks the sulfate group.

    3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Contains additional ether linkages.

    Ammonium 3,6,9,12,15,18-hexaoxahentriacontyl sulfate: Similar but with different counterions.

Uniqueness

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt is unique due to its combination of ether linkages and a sulfate group, which imparts distinct chemical properties such as solubility, reactivity, and the ability to form micelles. This makes it particularly valuable in applications requiring surfactants and solubilizing agents.

Properties

CAS No.

63148-75-4

Molecular Formula

C25H55NO10S

Molecular Weight

561.8 g/mol

IUPAC Name

azanium;2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate

InChI

InChI=1S/C25H52O10S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-29-14-15-30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-36(26,27)28;/h2-25H2,1H3,(H,26,27,28);1H3

InChI Key

LHOOJRCYCDJNJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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